1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine
Description
Properties
IUPAC Name |
1-[1-(2,4-dimethylphenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-4-5-14(12(2)10-11)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFKAOFDNOMVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
The most straightforward method involves the alkylation of piperazine with an appropriate 1-(2,4-dimethylphenyl)ethyl halide or sulfonate ester under basic conditions.
- Starting Materials: Piperazine, 1-(2,4-dimethylphenyl)ethyl bromide or chloride
- Base: Potassium carbonate or sodium carbonate
- Solvent: Aprotic solvents such as acetonitrile or dimethylformamide (DMF)
- Temperature: Ambient to reflux conditions (25°C to 100°C)
- Reaction Time: Several hours to overnight
Mechanism
The nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the substituted piperazine.
Advantages and Limitations
- Advantages: Simple, direct, and scalable.
- Limitations: Possible formation of dialkylated byproducts; requires careful control of stoichiometry and reaction conditions.
Nucleophilic Aromatic Substitution and Piperazine Ring Formation
This method is inspired by synthetic routes used for vortioxetine and related compounds, involving multi-step transformations:
Stepwise Process
| Step | Description | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|---|
| (i) | Nucleophilic aromatic substitution of halogenated aromatic compound with 2,4-dimethylthiophenol | Pd-catalyst, phosphine ligand, base (Na2CO3 or K2CO3) | -30°C to 100°C | Forms 1-(2-bromo-phenylsulfanyl)-2,4-dimethylbenzene intermediate |
| (ii) | Reduction of nitro group (if present) to amine | Thiourea dioxide or sodium dithionite | 25°C to 150°C (preferably 55-65°C) | Can be done in one pot with step (i) |
| (iii) | Piperazine ring formation via reaction with bis(2-chloroethyl)amine hydrochloride | Methyldiglycol solvent | 25°C to 200°C (preferably 120-140°C) | Final cyclization step to form piperazine ring |
Reaction Conditions and Notes
- The nucleophilic aromatic substitution is often catalyzed by palladium complexes with phosphine ligands.
- Reduction steps use mild reducing agents like thiourea dioxide to avoid harsh conditions.
- The piperazine ring is formed by reaction with bis(2-chloroethyl)amine hydrochloride, which acts as a bifunctional alkylating agent.
- The entire sequence can be optimized as a one-pot process to improve yield and reduce purification steps.
Yield and Purification
- Overall yields reported for related compounds (e.g., vortioxetine) are around 17%, with purification by preparative LC-MS and ion-exchange chromatography.
- Intermediate compounds can be isolated as free amines or acid salts (preferably HCl salts) to facilitate handling.
Alternative Synthetic Routes
Use of Protected Diamines and Sulfonium Salts
- Protected 1,2-diamines react with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
- Key step involves aza-Michael addition between diamine and in situ generated sulfonium salt.
- This method allows for the synthesis of chiral 2-substituted piperazines, potentially applicable to 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine derivatives.
Strong Base-Mediated Coupling
- Reaction of 1-[2-fluoro-phenyl]piperazine or 1-[2-chloro-phenyl]piperazine with 1-sulfanyl-2,4-dimethyl-benzene in the presence of a strong base.
- Performed at mild temperatures (up to 110°C) for short reaction times (minutes to hours).
- Piperazine acts as a nucleophile attacking the electrophilic aromatic substrate.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Alkylation of Piperazine | Piperazine, 1-(2,4-dimethylphenyl)ethyl halide, K2CO3 | 25-100°C, aprotic solvent | Simple, direct | Possible dialkylation, purification needed | Moderate to good |
| Pd-Catalyzed Nucleophilic Aromatic Substitution + Reduction + Piperazine Ring Formation | 2,4-dimethylthiophenol, halogenated aromatic, Pd catalyst, bis(2-chloroethyl)amine HCl | -30 to 200°C, multi-step, one-pot possible | High specificity, scalable | Multi-step, moderate yield (~17%) | ~17% (reported for vortioxetine analogs) |
| Protected Diamine + Sulfonium Salt | Protected diamine, 2-bromoethyldiphenylsulfonium triflate | Basic conditions, room temp to mild heat | Enables chiral synthesis | More complex reagents | Not specified |
| Strong Base-Mediated Coupling | 1-[2-fluoro/chloro-phenyl]piperazine, 1-sulfanyl-2,4-dimethyl-benzene | Up to 110°C, short time | Mild conditions, fast | Requires strong base | Not specified |
Research Findings and Practical Considerations
- The palladium-catalyzed processes are well-documented for related compounds and provide a reliable route to complex piperazine derivatives with controlled substitution patterns.
- Reduction steps using thiourea dioxide or sodium dithionite are preferred for mildness and selectivity.
- One-pot processes combining substitution and reduction steps improve efficiency and reduce waste.
- Alkylation methods remain valuable for simpler derivatives or when starting materials are readily available.
- Purification often requires chromatographic techniques due to the complexity of reaction mixtures.
- Reaction temperatures and solvents are chosen to balance reactivity and stability of intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Neuropharmacological Applications
The compound has shown significant potential in neuropharmacology, particularly in modulating serotonin and dopamine receptors.
Key Mechanisms:
- Serotonin Reuptake Inhibition: This compound inhibits serotonin transporters (SERT), which plays a crucial role in regulating mood and anxiety.
- Dopamine Receptor Modulation: It interacts with dopamine transporters (DAT), affecting dopaminergic signaling pathways, which may have implications for treating disorders like depression and schizophrenia.
Case Study: Cognitive Function Evaluation
A study investigated the effects of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine on cognitive functions in animal models. Results indicated significant improvements in memory retention and anxiety reduction at specific dosages. The compound's ability to modulate neurotransmitter levels was linked to these behavioral changes.
Antimicrobial Properties
Research indicates that derivatives of piperazine, including 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, exhibit antimicrobial properties against various pathogens.
In Vitro Testing Results:
- The compound demonstrated varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Structure-activity relationship studies suggest that modifications to the piperazine structure can enhance antimicrobial efficacy.
Table 1: Summary of Antimicrobial Activity
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | High |
Anticancer Potential
The anticancer properties of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine are also notable, with several studies indicating cytotoxic effects against cancer cell lines.
Biological Evaluation:
Research has shown that certain piperazine derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology. The compound's mechanism may involve apoptosis induction and interference with cancer cell proliferation pathways.
Table 2: Summary of Anticancer Activity
| Cancer Cell Line | Cytotoxic Effect | Reference |
|---|---|---|
| HeLa | Significant | |
| MCF-7 | Moderate |
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
Piperazine derivatives exhibit diverse biological activities depending on substituents. Key analogs and their properties are summarized below:
Table 1: Comparative Pharmacological Profiles of Piperazine Derivatives
Key Observations
Substituent Effects on Receptor Selectivity :
- Halogenated Derivatives : m-CPP (3-Cl) and TFMPP (3-CF3) exhibit 5-HT1B/1C agonism, reducing locomotor activity in rats . The electron-withdrawing groups enhance affinity for these receptors compared to the dimethyl substituents in the target compound.
- Methoxy Substitution : 1-(4-Methoxyphenyl)piperazine shows variable effects on SND, likely due to 5-HT1A antagonism . The methoxy group’s electron-donating nature may alter binding kinetics compared to dimethyl groups.
- Bulkier Substituents : Benzodioxopiperazines (e.g., S 15535) demonstrate high 5-HT1A affinity (pKi 8.8–9.2) and dual autoreceptor/postsynaptic activity . The ethyl-linked 2,4-dimethylphenyl group in the target compound may offer intermediate steric bulk, balancing receptor specificity and metabolic stability.
This modification is analogous to compounds like 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine, where ethyl spacers optimize dopamine/serotonin transporter affinity .
Metabolic Considerations :
- Dimethyl groups on the phenyl ring may reduce oxidative metabolism compared to halogenated or methoxylated analogs, extending half-life .
- In contrast, m-CPP and TFMPP are susceptible to demethylation or dehalogenation, altering their activity profiles .
Structural Analogues in Development
- MT-45 : A cyclohexyl-diphenylethyl piperazine analog with opioid-like activity, highlighting the role of lipophilic substituents in CNS penetration .
- Dopamine/Serotonin Transporters : Derivatives like 1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine show cocaine-like self-administration in primates, underscoring the importance of substituent bulk and electronic effects .
Biological Activity
1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is a notable derivative of piperazine, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is characterized by its piperazine core substituted with a 2,4-dimethylphenyl group. This structural configuration contributes to its unique chemical properties and biological activities. The compound is often synthesized through various methods, including the aza-Michael addition reaction of protected 1,2-diamines with sulfonium salts under basic conditions.
The biological activity of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act on serotonin (5-HT) and dopamine receptors, influencing neurological functions and potentially offering therapeutic benefits for conditions such as depression and cognitive impairment .
Key Mechanisms:
- Serotonin Reuptake Inhibition : The compound exhibits inhibition on serotonin transporters (SERT), which is crucial for regulating mood and anxiety .
- Dopamine Receptor Modulation : It may interact with dopamine transporters (DAT), affecting dopaminergic signaling pathways .
Biological Activities
Research indicates that 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine possesses a range of biological activities:
- Antimicrobial Properties : Piperazine derivatives have shown antimicrobial effects against various pathogens. Some studies suggest that modifications in the piperazine structure can enhance these properties .
- Anticancer Potential : Research has indicated that certain piperazine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacological Effects : Due to its interaction with serotonin and dopamine receptors, this compound is being explored for its potential in treating neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Evaluation
A study evaluated the effects of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine on cognitive functions in animal models. The results indicated significant improvements in memory retention and anxiety reduction when administered at specific dosages. The compound's ability to modulate neurotransmitter levels was linked to these behavioral changes .
Case Study: Antimicrobial Testing
In vitro testing demonstrated that derivatives of piperazine, including 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine, exhibited varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicated that modifications could enhance efficacy against specific pathogens .
Q & A
Q. Table 1: Substituent Effects on Piperazine Bioactivity
| Substituent Position | Contribution to Activity (Example) | Source |
|---|---|---|
| 3rd position (trifluorophenyl) | Positive (bulky group enhances binding) | |
| 4th position (hydroxyethyl) | Negative (electron-donating group reduces affinity) | |
| 2,4-dimethylphenyl | Enhanced steric complementarity in 5-HT1A binding |
Q. Table 2: Key Toxicity vs. Activity Trade-offs
| Modification | Toxicity (LD50, mg/kg) | Bioactivity (% Inhibition) | Source |
|---|---|---|---|
| Unmodified piperazine | 350 | 85% (serotonin receptor) | |
| β-cyclodextran inclusion | 520 | 45% |
Critical Research Gaps
- Mechanistic Studies : Limited data on in vivo antitumor efficacy and molecular targets (e.g., apoptosis pathways in cancer models) .
- Synergistic Effects : Unexplored combinations with adjuvants (e.g., nanoparticles for drug delivery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
